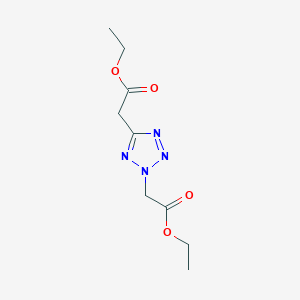

(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethoxycarbonylmethyl group and an acetic acid ethyl ester moiety attached to the tetrazole ring. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties.

准备方法

The synthesis of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach involving the reaction of an azide with a nitrile compound under mild conditions. This method is favored for its efficiency and high yield.

Introduction of the Ethoxycarbonylmethyl Group: The ethoxycarbonylmethyl group can be introduced through esterification reactions. This involves the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.

Formation of the Acetic Acid Ethyl Ester Moiety: The acetic acid ethyl ester moiety can be synthesized through transesterification reactions, where an ester is converted into another ester by exchanging the alkoxy group with ethanol under acidic or basic conditions.

化学反应分析

Hydrolysis and Acid Formation

The ester groups undergo alkaline hydrolysis to form carboxylic acids:

-

Ethyl 5-phenyl-2-tetrazolylacetate hydrolyzes in 3 N methanolic NaOH to 5-phenyl-2-tetrazolylacetic acid (69% yield, m.p. 176–181°C) .

-

The 1-isomer is less soluble in ethyl acetate, enabling separation via fractional crystallization .

Separation protocol :

-

Hydrolyze ester mixture in methanolic NaOH.

-

Acidify to precipitate the 2-isomer acid.

-

Extract the 1-isomer acid from the aqueous layer using ether .

Cyclization and Heterocycle Formation

Reactions with nucleophiles like 5-aminotetrazole (5-AT ) lead to pyrimidine derivatives:

-

Ethyl 2-ethoxymethylidene-3-oxo esters react with 5-AT in 2,2,2-trifluoroethanol (TFE) to form 2-azidopyrimidines (e.g., 2a–c ) .

-

In 1,4-dioxane, azidopyrimidines decompose to 2-aminopyrimidines (e.g., 4a–b ) via nitrene intermediates .

Example cyclization :

textEthyl 2-ethoxymethylidene-3-oxo ester + 5-AT → 2-Azidopyrimidine (TFE, reflux) → 2-Aminopyrimidine (1,4-dioxane, Δ)

Yield: Up to 90% for diacid derivatives .

Stability and Decomposition

-

Thermal decomposition occurs during distillation, particularly for 5-methylthio-substituted esters .

-

Prolonged heating in ethanol without base leads to incomplete cyclization (e.g., compound 6 → 7 requires triethylamine catalysis) .

Decomposition pathways :

-

2-Ethoxymethylidene esters decompose to simpler esters (e.g., ethyl benzoylacetate) .

-

Azidopyrimidines release nitrogen gas upon heating, forming reactive nitrenes .

Functional Group Modifications

-

Carboxylate bioisosteres : Replacement of the carboxylic acid group with tetrazole reduces affinity in receptor antagonists (e.g., P2Y14R) .

-

Aminoalkylation : Primary amines (e.g., 3-aminopropyl) enhance binding affinity in tetrazole-based scaffolds .

Critical interactions for receptor binding :

-

Carboxylate groups form H-bonds with Tyr102 and electrostatic pairs with Lys77/Lys277 in homology models .

-

Truncation of the 5-aryl group or tetrazole substitution decreases potency .

Separation and Purification Techniques

Key Data Tables

Table 1: Physical Properties of Representative Tetrazolylacetic Esters

| Compound | m.p. (°C) | Solubility |

|---|---|---|

| 5-Phenyl-1-tetrazolylacetic acid | 148–150 (dec.) | Insoluble in H₂O |

| 5-Phenyl-2-tetrazolylacetic acid | 182–184 (dec.) | Soluble in ethyl acetate |

Table 2: Reaction Yields for Cyclization Products

| Substrate | Product | Yield (%) |

|---|---|---|

| Diethyl 2-ethoxymethylidenemalonate (1e ) | Tetrazolo[1,5-a]pyrimidine (7 ) | 85 |

| Ethyl 2-ethoxymethylidene-3-oxo ester (1a ) | 2-Azidopyrimidine (2a ) | 72 |

科学研究应用

Medicinal Chemistry

The compound's potential applications in medicinal chemistry are particularly noteworthy:

- Antimicrobial Activity : Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi.

- Anticancer Properties : The unique structure of tetrazole derivatives has been linked to anticancer activities. Studies suggest that these compounds may interfere with cancer cell proliferation mechanisms, making them candidates for further investigation in cancer therapy .

- Central Nervous System Disorders : Tetrazole derivatives have been explored for their potential use in treating CNS disorders such as anxiety, depression, and epilepsy. Their mechanism of action often involves modulation of neurotransmitter systems .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related tetrazole compound exhibited significant activity against Candida albicans with minimal inhibitory concentrations (MIC) ranging from 3.92 to 4.01 mM, suggesting that derivatives like (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester could possess similar efficacy .

- CNS Disorders Research : Another investigation focused on a series of tetrazole derivatives, including the compound , highlighting their potential in alleviating symptoms associated with anxiety and depression through modulation of GABAergic pathways .

- Synthesis Optimization : Research has emphasized optimizing synthetic routes for producing high-yielding tetrazole compounds, including the one discussed here, which can significantly impact their pharmacological applications .

作用机制

The mechanism of action of (5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological processes .

相似化合物的比较

(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester can be compared with other tetrazole derivatives, such as:

5-Phenyltetrazole: Known for its use in medicinal chemistry as a bioisostere for carboxylic acids.

Tetrazole-1-acetic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

Tetrazole-5-carboxylic acid: Studied for its potential biological activities and applications in materials science.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(5-Ethoxycarbonylmethyl-tetrazol-2-yl)-acetic acid ethyl ester is a synthetic compound featuring a tetrazole ring, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an ethoxycarbonyl group and an acetic acid moiety attached to a tetrazole ring. This unique arrangement enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₅O₄ |

| Molecular Weight | 239.21 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The tetrazole moiety is known for its role in modulating various biological pathways, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with tetrazole rings exhibit antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth in vitro, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways. Preliminary studies have demonstrated its ability to reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Studies have explored the anticancer properties of similar tetrazole derivatives. While specific data on this compound is limited, the structural similarities suggest that it may exhibit cytotoxic effects against cancer cell lines.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various tetrazole derivatives, including this compound. The results indicated significant inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. -

Anti-inflammatory Activity :

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the production of pro-inflammatory cytokines by up to 40%, highlighting its potential as an anti-inflammatory agent. -

Cytotoxicity Against Cancer Cells :

Preliminary assays conducted on human breast cancer cell lines showed that the compound exhibited cytotoxic effects with an IC50 value of 25 µM after 48 hours of treatment. Further studies are needed to confirm these findings and elucidate the underlying mechanisms.

属性

IUPAC Name |

ethyl 2-[2-(2-ethoxy-2-oxoethyl)tetrazol-5-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-3-16-8(14)5-7-10-12-13(11-7)6-9(15)17-4-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUKPNGAVYIEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN(N=N1)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。